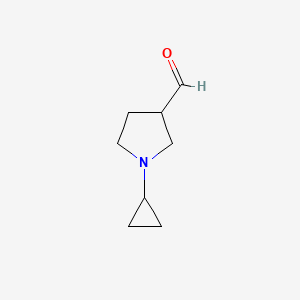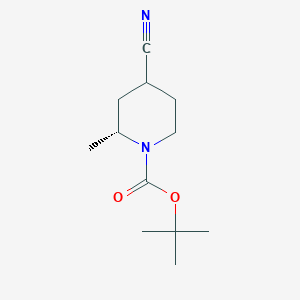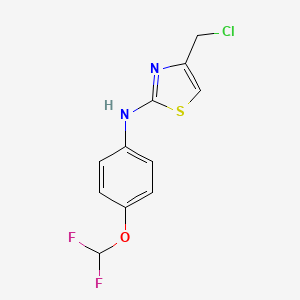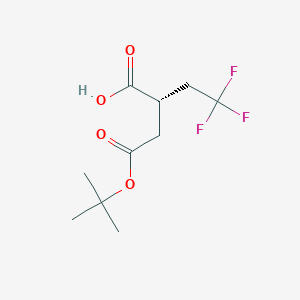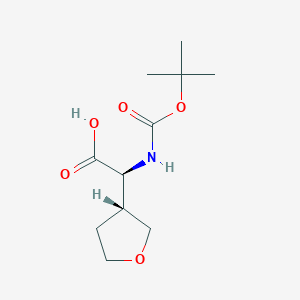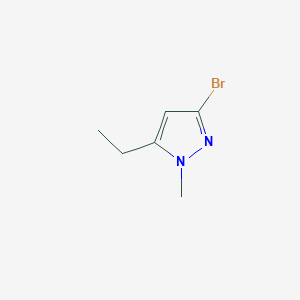![molecular formula C12H16N2 B13332063 3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
3-[(2-Methylbutyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C({12})H({16})N(_{2}) It consists of a benzonitrile core substituted with a 3-[(2-methylbutyl)amino] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbutyl)amino]benzonitrile typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using hydrogen gas in the presence of a palladium catalyst.
Formation of Benzonitrile: Aniline is converted to benzonitrile through a Sandmeyer reaction, where aniline is diazotized and then treated with copper(I) cyanide.
Alkylation: Benzonitrile is then alkylated with 2-methylbutylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-[(2-Methylbutyl)amino]benzonitrile can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Primary amines.
Substitution: Halogenated benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[(2-Methylbutyl)amino]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interaction of nitrile-containing molecules with biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylbutyl)amino]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The 2-methylbutylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzonitrile: Lacks the 2-methylbutylamino group, making it less lipophilic.
4-[(2-Methylbutyl)amino]benzonitrile: Similar structure but with the amino group at the para position, which may alter its reactivity and biological activity.
2-[(2-Methylbutyl)amino]benzonitrile: The amino group is at the ortho position, potentially leading to different steric and electronic effects.
Uniqueness
3-[(2-Methylbutyl)amino]benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the 2-methylbutylamino group at the meta position provides distinct steric and electronic characteristics compared to its ortho and para analogs.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(2-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-10(2)9-14-12-6-4-5-11(7-12)8-13/h4-7,10,14H,3,9H2,1-2H3 |
InChI-Schlüssel |
YZYHFQOBVQSTFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
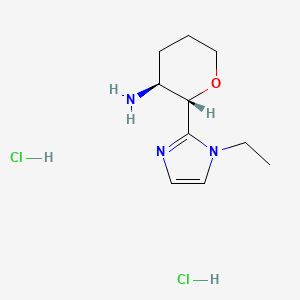
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
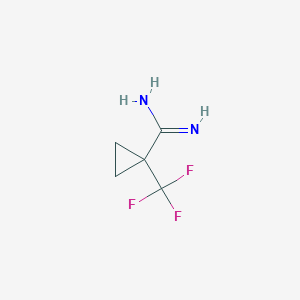
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B13332020.png)
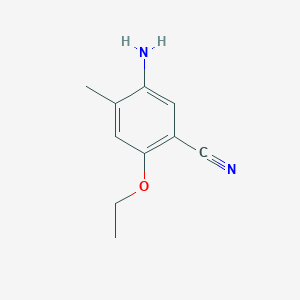
![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
